molecular formula C14H19N3 B11738618 benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738618
M. Wt: 229.32 g/mol
InChI Key: NQALGPLNPWDIHT-UHFFFAOYSA-N
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Description

Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method is the alkylation of benzylamine with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups onto the benzyl or pyrazole moieties.

Scientific Research Applications

Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: The compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl structure but different functional groups.

    Tris(benzyltriazolylmethyl)amine: A compound with a benzyl group and triazole rings, used as a ligand in coordination chemistry.

Uniqueness

Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both a benzyl group and a pyrazole ring, which confer distinct chemical and biological properties

Biological Activity

Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound with a unique structure that combines a benzyl group with a pyrazole ring and a propan-2-yl substituent. This compound has garnered attention for its potential biological activities, making it a subject of various research studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3
  • Molecular Weight : 229.32 g/mol
  • Structure : The compound features a benzyl moiety linked to a pyrazole ring, which is substituted with a propan-2-yl group. This unique combination contributes to its biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to significantly affect cell cycle progression and induce early apoptosis in SW620 (human colon cancer) cells by arresting them at the G2/M phase .
    • The compound's cytotoxic effects were evaluated using the MTT assay, revealing IC50 values comparable to established anticancer agents .
  • Enzyme Inhibition :
    • This compound may interact with specific enzymes, potentially acting as an inhibitor. Studies on structurally related compounds have shown significant inhibition of acetylcholinesterase (AChE) activity, suggesting similar potential for this compound .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). The results indicated significant cytotoxicity, with the compound exhibiting an IC50 value of approximately 15 µM for SW620 cells .

Cell LineIC50 Value (µM)Mechanism of Action
SW62015Induces apoptosis, G2/M arrest
PC320Potential AChE inhibition
NCI-H2318Induces cell cycle arrest

Study 2: Enzyme Inhibition

Another investigation focused on related compounds that demonstrated AChE inhibitory activity. The study found that certain derivatives exhibited over 80% inhibition compared to standard inhibitors like donepezil. This suggests that this compound may also possess similar properties .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3

InChI Key

NQALGPLNPWDIHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2

Origin of Product

United States

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